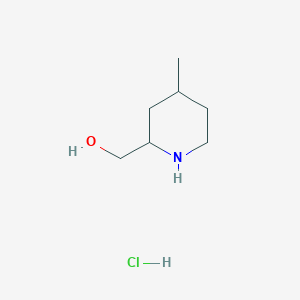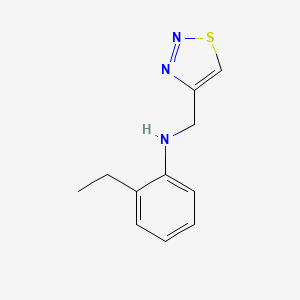![molecular formula C8H7BrClN3S B13323875 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in its structure suggests that it may exhibit unique reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Bromo Group: The bromo group can be introduced via bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorothiophene Moiety: The chlorothiophene moiety can be attached through a nucleophilic substitution reaction, where a suitable chlorothiophene derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions (e.g., heating, solvent choice).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It may be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-3-(5-bromo-3-chlorothiophen-2-yl)-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the specific combination of the bromo and chlorothiophene moieties attached to the pyrazole ring. This unique structure may confer distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C8H7BrClN3S |
|---|---|
分子量 |
292.58 g/mol |
IUPAC名 |
4-bromo-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12) |
InChIキー |
LDYFORATMGOGJM-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1CN2C=C(C(=N2)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


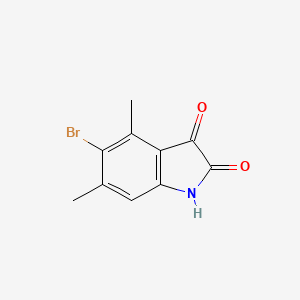
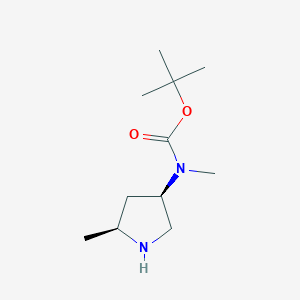

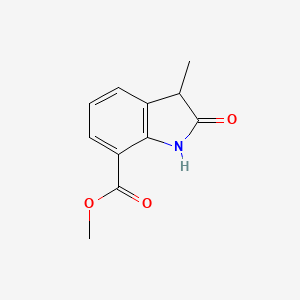

![tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate](/img/structure/B13323826.png)
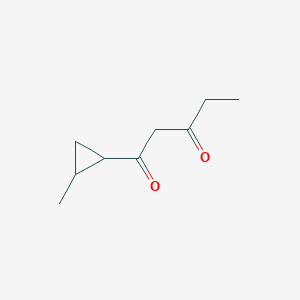
![6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13323842.png)
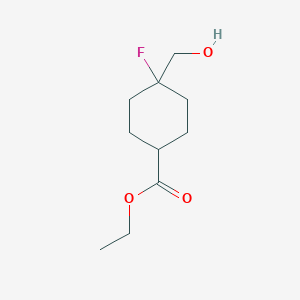
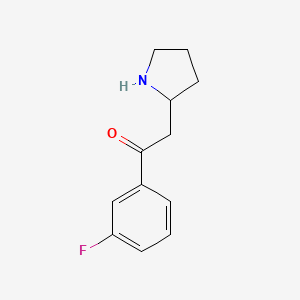
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
